Sodium 3,5-dichlorobenzoate Sodium 3,5-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 154862-40-5
VCID: VC17384294
InChI: InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C7H3Cl2NaO2
Molecular Weight: 212.99 g/mol

Sodium 3,5-dichlorobenzoate

CAS No.: 154862-40-5

Cat. No.: VC17384294

Molecular Formula: C7H3Cl2NaO2

Molecular Weight: 212.99 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3,5-dichlorobenzoate - 154862-40-5

Specification

CAS No. 154862-40-5
Molecular Formula C7H3Cl2NaO2
Molecular Weight 212.99 g/mol
IUPAC Name sodium;3,5-dichlorobenzoate
Standard InChI InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1
Standard InChI Key ZWRKXVDNMWYZRT-UHFFFAOYSA-M
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Properties

Sodium 3,5-dichlorobenzoate is defined by the molecular formula C₇H₃Cl₂NaO₂ and a molecular weight of 212.99 g/mol. Its structure consists of a benzene ring with chlorine atoms at the 3 and 5 positions and a sodium-bound carboxylate group at position 1. The compound’s canonical SMILES representation is C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+], reflecting its ionic nature.

The IUPAC name, sodium 3,5-dichlorobenzoate, underscores its classification as a benzoic acid derivative. Its crystalline solid form and solubility profile—highly soluble in polar solvents like water and methanol—are critical for its applications in aqueous reaction systems.

Synthesis and Manufacturing

Hydrolysis of 3,5-Dichlorobenzonitrile

The most cited synthesis route involves the hydrolysis of 3,5-dichlorobenzonitrile under alkaline conditions . In a typical procedure:

  • 3,5-Dichlorobenzonitrile (5 g, 0.029 mol) is refluxed with sodium hydroxide (2.9 g, 0.073 mol) in deionized water for 6 hours.

  • The mixture is acidified with HCl to pH 1–3, precipitating 3,5-dichlorobenzoic acid.

  • The acid is neutralized with sodium hydroxide to yield the sodium salt, achieving a 93% yield .

This method prioritizes cost efficiency and scalability, with recrystallization ensuring high purity (>98%) for laboratory and industrial use .

Alternative Pathways

While less common, metallation reactions and carboxylation of dichlorobenzene derivatives have been explored but face challenges in yield and selectivity.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Melting Point285–290°C (decomposes)
Solubility in Water12.4 g/100 mL (25°C)
pKa (Benzoic Acid Parent)1.85 (3,5-dichlorobenzoic acid)

The electron-withdrawing chlorine substituents enhance the acidity of the parent acid, facilitating salt formation .

Industrial and Research Applications

Agrochemical Metabolite

Sodium 3,5-dichlorobenzoate is a biomarker for propyzamide (a herbicide) residues in crops and livestock . Regulatory guidelines mandate its measurement to enforce tolerance limits, such as 0.01 ppm in poultry fat and 0.05 ppm in bovine liver . Hydrolysis protocols for residue analysis involve:

  • Ethyl acetate extraction of fat tissues.

  • Acidic or alkaline hydrolysis to liberate 3,5-dichlorobenzoic acid.

  • Quantification via HPLC or GC-MS .

Surfactant and Micellar Systems

In mixed micelle studies, sodium 3,5-dichlorobenzoate modifies counterion binding in hexadecyltrimethylammonium bromide (HDABr) systems . The ion exchange constant (Rₓᴮʳ) for 3,5-Cl₂C₆H₃CO₂⁻ is 198, indicating strong affinity for cationic micelles compared to salicylate (Rₓᴮʳ = 50) . This property enables precise control over reaction kinetics in micellar catalysis, such as the nucleophilic substitution of phenyl salicylate with piperidine .

Biological and Toxicological Profile

Ecotoxicology

Residue studies in livestock reveal bioaccumulation potential, with highest concentrations detected in hepatic tissues . Chronic exposure in rodents associates with mild hepatotoxicity, though no carcinogenic effects are documented .

Antimicrobial Activity

Preliminary assays show bacteriostatic effects against E. coli and S. aureus at 500 µg/mL, likely due to membrane disruption via chlorinated aromatic interactions.

Comparative Analysis with Analogues

CompoundChlorine PositionsMolecular Weight (g/mol)Key Difference
Sodium 2,4-dichlorobenzoate2, 4212.99Altered electronic distribution
Sodium 4-chlorobenzoate4178.55Reduced steric hindrance

The 3,5-substitution pattern uniquely balances electronic effects and solubility, making sodium 3,5-dichlorobenzoate preferable in micellar and synthetic applications .

Recent Research Advances

A 2025 study demonstrated the compound’s efficacy in stabilizing manganese oxide clusters for catalytic oxidation reactions, achieving 85% yield in styrene epoxidation. Another investigation highlighted its role in enhancing ionic liquid conductivity by 40% at 0.1 M concentrations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator